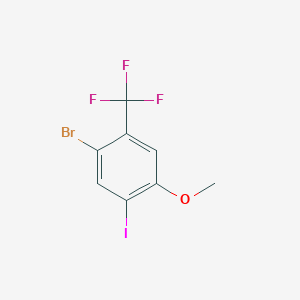
1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3IO It is a derivative of benzene, characterized by the presence of bromine, iodine, methoxy, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common synthetic route includes:
Electrophilic Aromatic Substitution: Introduction of the trifluoromethyl group via Friedel-Crafts acylation.
Halogenation: Sequential bromination and iodination of the benzene ring.
Methoxylation: Introduction of the methoxy group through nucleophilic substitution.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Scientific Research Applications
1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like trifluoromethyl and halogens makes the benzene ring more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene include:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the iodine and methoxy groups, making it less reactive in certain reactions.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, altering its reactivity and applications.
4-Bromo-2-methoxy-1-(trifluoromethyl)benzene: Similar structure but different substitution pattern, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H5BrF3IO |
|---|---|
Molecular Weight |
380.93 g/mol |
IUPAC Name |
1-bromo-5-iodo-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3IO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,1H3 |
InChI Key |
ZTZTUJMMOUHHEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)

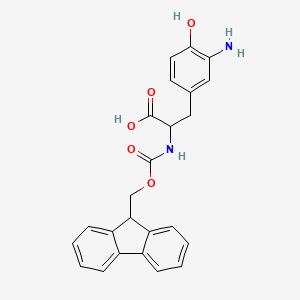
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)
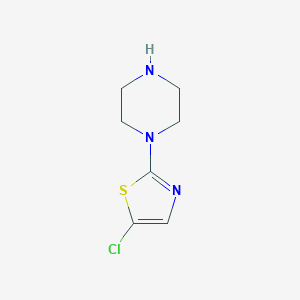
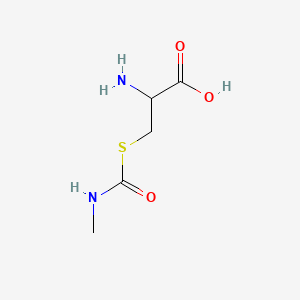
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-](/img/structure/B12288939.png)
![17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)
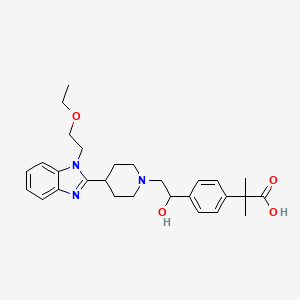
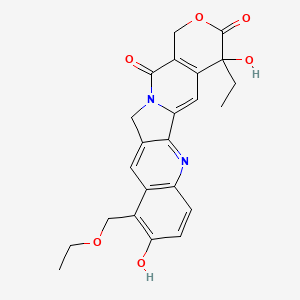
![1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12288966.png)
![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)
